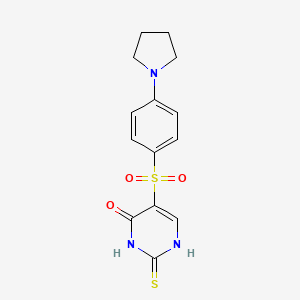

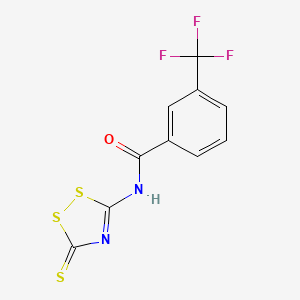

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

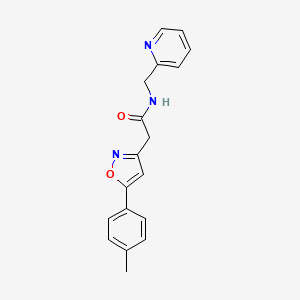

“N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide” is a chemical compound. The benzoyl functional group in this compound has the formula −COC6H5 and structure −C(=O)−C6H5 . It can be viewed as benzaldehyde missing one hydrogen .

Synthesis Analysis

The synthesis of benzamides, which are similar to the compound , can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method for direct N–O bond formation involves the oxidation of amines with benzoyl peroxide .

Chemical Reactions Analysis

The compound “N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide” may undergo reactions similar to other benzoyl compounds. For instance, a general and efficient method for direct N–O bond formation without undesirable C–N bond (amide) formation involves the oxidation of 1,2-diamines to furnish bis-(benzoyloxy)-1,2-diamines .

Aplicaciones Científicas De Investigación

N–O Bond Formation

The compound has been utilized in direct N–O bond formation reactions. Researchers have reported a method for forming N–O bonds without undesirable C–N bond (amide) formation. Starting from commercially available amines and benzoyl peroxide, the oxidation of 1,2-diamines yields bis-(benzoyloxy)-1,2-diamines. This approach provides a valuable route to hydroxamic acids and hydroxyl amines, which have applications in drug design and synthetic organic chemistry .

Antifungal Activity

1,3,4-Thiadiazole derivatives, including this compound, have been investigated for their antifungal properties. Specifically, derivatives of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide were synthesized and evaluated against Candida species. Notably, compounds 3k and 3l displayed significant antifungal effects. These findings suggest potential applications in combating fungal infections .

Biological Evaluation

Researchers have designed and synthesized novel 1,3,4-thiadiazole derivatives, including this compound, as potential antifungal agents. Docking studies on 14-α-sterol demethylase enzyme indicated their inhibition potency in ergosterol biosynthesis. Theoretical ADME predictions further support their drug-likeness. These compounds hold promise for addressing invasive fungal infections .

Metal Chelation and Ligand Design

Hydroxamic acids, derived from N-(benzoyloxy)amines, serve as key intermediates in the synthesis of amines, amides, and hydroxamic acids. These compounds are essential for metal ion chelation and have diverse biological activities, including antibacterial, anti-inflammatory, and anti-asthmatic effects. Additionally, they find use as ligands in synthetic organic chemistry .

Thiochromanones and Heterocyclic Compounds

The compound has been involved in the synthesis of thiochromanones and 1,3,4-thiadiazoles. Thiochromanones exhibit broad biological activities, and the intermediate 4-oxothiochromane-2-carboxylic acid plays a crucial role in their preparation. These compounds may have applications beyond antifungal activity .

Potential Anticancer Agents

While not directly related to N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide, 1,2,4-thiadiazole-1,2,4-triazole analogs have been designed and evaluated for their anticancer activities. These compounds contain amide functionality and demonstrate potential against various cancer cell lines .

Propiedades

IUPAC Name |

(thiadiazole-4-carbonylamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(8-6-17-13-11-8)12-16-10(15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPDEEOWJRMRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

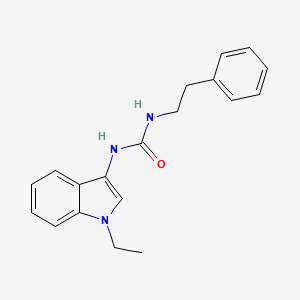

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

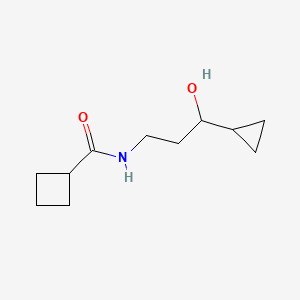

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

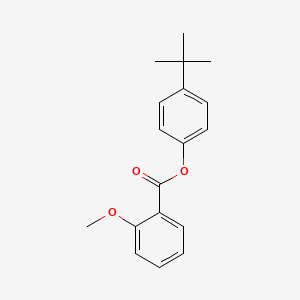

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)